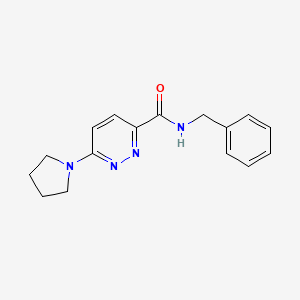
N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: is a heterocyclic compound that contains a pyridazine ring, which is known for its unique physicochemical properties. The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust hydrogen-bonding capacity, making it an attractive scaffold in drug design
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves the formation of the pyridazine ring followed by the introduction of the benzyl and pyrrolidinyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds to form the pyridazine ring. Subsequent functionalization steps introduce the benzyl and pyrrolidinyl groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards .
化学反应分析
Types of Reactions: N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridazine derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and agrochemicals
作用机制
The mechanism of action of N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share similar structural features and biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, exhibit comparable properties.
Uniqueness: N-benzyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is unique due to the combination of the pyridazine and pyrrolidine rings, which confer distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
N-benzyl-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(17-12-13-6-2-1-3-7-13)14-8-9-15(19-18-14)20-10-4-5-11-20/h1-3,6-9H,4-5,10-12H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKGKVSBKVRLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
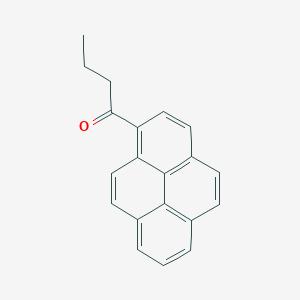
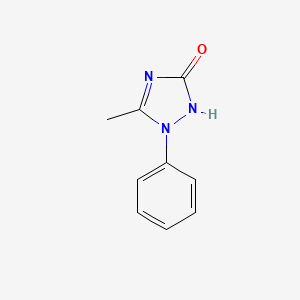
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2680296.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2680299.png)
![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2680300.png)
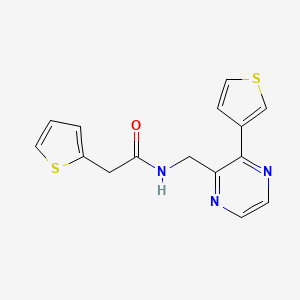
![N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide](/img/structure/B2680302.png)
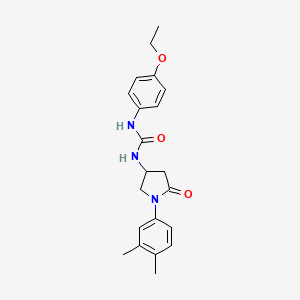
![1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2680306.png)
![N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2680307.png)
![2-{Benzyl[(dimethylamino)methyl]amino}acetic acid](/img/structure/B2680310.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide](/img/structure/B2680312.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile](/img/structure/B2680313.png)
![(2E)-2-[(E)-4,4-dimethyl-1,3-oxazolidine-3-carbonyl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2680314.png)
